Cas no 2361631-67-4 (Bis-(3-methoxypropyl)methylamine)
Bis-(3-methoxypropyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- Bis-(3-methoxypropyl)methylamine
- SCHEMBL9387067
- 2361631-67-4
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- Inchi: 1S/C9H21NO2/c1-10(6-4-8-11-2)7-5-9-12-3/h4-9H2,1-3H3
- InChI Key: BMVQSJCOBVWPQQ-UHFFFAOYSA-N
- SMILES: O(C)CCCN(C)CCCOC
Computed Properties
- Exact Mass: 175.157228913g/mol
- Monoisotopic Mass: 175.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 78.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 21.7Ų
Bis-(3-methoxypropyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027JCW-250mg |
Bis-(3-methoxypropyl)methylamine |
2361631-67-4 | 97% | 250mg |
$173.00 | 2024-05-23 | |
| 1PlusChem | 1P027JCW-1g |
Bis-(3-methoxypropyl)methylamine |
2361631-67-4 | 97% | 1g |
$362.00 | 2024-05-23 |
Bis-(3-methoxypropyl)methylamine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Bis-(3-methoxypropyl)methylamine
Recent Advances in the Application of Bis-(3-methoxypropyl)methylamine (CAS: 2361631-67-4) in Chemical Biology and Pharmaceutical Research
Bis-(3-methoxypropyl)methylamine (CAS: 2361631-67-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This tertiary amine, characterized by its methoxypropyl substituents, has demonstrated versatile applications in drug synthesis, catalysis, and biomolecular interactions. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents and as a ligand in metal-catalyzed reactions, underscoring its importance in modern medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Bis-(3-methoxypropyl)methylamine as a building block for the synthesis of small molecule inhibitors targeting protein-protein interactions. The researchers successfully incorporated this amine into a series of compounds designed to disrupt the interaction between p53 and MDM2, a critical pathway in cancer therapeutics. The study reported enhanced binding affinity and selectivity compared to traditional amine derivatives, suggesting that the methoxypropyl groups contribute to improved pharmacokinetic properties.
In the field of catalysis, a recent breakthrough was reported in ACS Catalysis (2024) where Bis-(3-methoxypropyl)methylamine served as an effective ligand in palladium-catalyzed cross-coupling reactions. The study demonstrated that the compound's unique steric and electronic properties facilitated the formation of carbon-carbon bonds under mild conditions, with yields exceeding 90% in most cases. This development has significant implications for the synthesis of complex pharmaceutical compounds, potentially reducing production costs and environmental impact.
Pharmacokinetic studies conducted in 2024 have shed light on the metabolic fate of Bis-(3-methoxypropyl)methylamine when used as part of drug formulations. Research published in Drug Metabolism and Disposition revealed that the compound undergoes rapid N-demethylation followed by O-demethylation, with the resulting metabolites showing favorable clearance profiles. These findings are particularly relevant for drug design, as they suggest that derivatives of this amine may offer improved metabolic stability compared to similar compounds.
The safety profile of Bis-(3-methoxypropyl)methylamine has been the subject of recent toxicological investigations. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2023) evaluated the compound's acute and chronic toxicity, genotoxicity, and irritation potential. The results indicated that while the compound shows moderate skin irritation potential, it exhibits low systemic toxicity and no evidence of genotoxicity at therapeutic concentrations, supporting its continued use in pharmaceutical applications.
Looking forward, researchers are exploring novel applications of Bis-(3-methoxypropyl)methylamine in targeted drug delivery systems. Preliminary results from a 2024 study in the Journal of Controlled Release suggest that the compound's amphiphilic nature makes it suitable for the development of pH-responsive nanoparticles. These early findings point to potential applications in cancer therapy, where controlled drug release in tumor microenvironments could significantly improve treatment efficacy while minimizing side effects.
In conclusion, recent research on Bis-(3-methoxypropyl)methylamine (CAS: 2361631-67-4) demonstrates its growing importance in pharmaceutical development and chemical biology. From its role as a versatile synthetic intermediate to its potential applications in drug delivery, this compound continues to reveal new possibilities for therapeutic innovation. As research progresses, we anticipate further discoveries that will expand the utility of this interesting molecule in medicinal chemistry and beyond.
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